N2-Methylalaninamide
Overview
Description
N2-Methylalaninamide, also known as N2-Me-Ala-NH2, is a small peptide that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
Investigation of Hepatotoxic Mechanisms
Research on N-methylformamide (NMF), a related compound, has explored its hepatotoxic properties and mechanisms of action. Studies have identified that NMF affects calcium sequestration in hepatic microsomes and mitochondria, impacting the functional integrity of the plasma membrane in liver cells. Such research can inform the understanding of hepatotoxicity mechanisms in drug development and toxicology studies (Whitby, Chahwala, & Gescher, 1984).
Astrochemistry and Prebiotic Chemistry
N-methylformamide has been investigated in the context of astrochemistry and prebiotic chemistry, highlighting its significance in the formation of peptide bonds in proteins, which are crucial for life. Such research underscores the importance of N-methylated compounds in understanding the origins of life and the chemical evolution of the universe (Belloche et al., 2017).
Drug Development and Gene Expression
N-methylpyrrole and N-methylimidazole polyamides represent a new class of compounds that bind to DNA in a sequence-specific manner. These compounds have been explored for their potential in controlling gene expression, offering a promising approach for targeted therapy in treating diseases like cancer (Bando & Sugiyama, 2006).
Understanding Cellular Mechanisms
The study of N-methylated compounds has contributed to understanding cellular mechanisms, such as the induction of programmed cell death (PCD) through specific pathways. This research is vital for the development of new anticancer therapies that target specific cellular processes (Ha, Woster, Yager, & Casero, 1997).
properties
IUPAC Name |
2-(methylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNFFJHHPCWXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486744 | |
Record name | N2-Methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)propanamide | |
CAS RN |
32012-16-1 | |
Record name | N2-Methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Methylalaninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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